2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
Description
The compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid (CAS: 2648642-22-0) is a synthetic thiazolidine derivative with a molecular formula of C27H25NO6S and a molecular weight of 491.56 g/mol . Key structural features include:
- A 1,3-thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
- A 2,4-dimethoxyphenyl substituent at the 2-position, providing electron-donating methoxy groups for enhanced π-π interactions.
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acetyl group at the 3-position, commonly used in peptide synthesis for temporary amine protection.
- A carboxylic acid group at the 4-position, enabling conjugation or further functionalization.
This compound is utilized in solid-phase peptide synthesis (SPPS) as a conformationally constrained building block to modulate peptide stability and secondary structure .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNQHEPNNPDLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glycine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Peptide Coupling: The protected glycine is then coupled with cysteine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide Fmoc-Gly-Cys.
Psi(Dmp,H)pro Modification: The Psi(Dmp,H)pro modification is introduced by reacting the dipeptide with a dimethylproline derivative under specific conditions to achieve the desired structural modification.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The cysteine residue in 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid can undergo oxidation to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Piperidine for Fmoc deprotection
Major Products Formed:
Oxidation: Disulfide-linked peptides
Reduction: Free thiol-containing peptides
Substitution: Modified peptides with different functional groups
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Studied for its unique structural properties imparted by the Psi(Dmp,H)pro modification.
Biology:
- Investigated for its role in protein folding and stability.
- Used in the study of peptide-protein interactions.
Medicine:
- Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.
- Studied for its ability to modulate biological pathways.
Industry:
- Utilized in the development of novel biomaterials and nanomaterials.
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Psi(Dmp,H)pro modification imparts unique structural properties that influence the peptide’s binding affinity and specificity. The compound can modulate protein-protein interactions, enzyme activity, and cellular signaling pathways, making it a valuable tool in biochemical and pharmaceutical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazolidine vs. Piperazine Derivatives
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) :
- Replaces the thiazolidine ring with a piperazine ring (six-membered, two nitrogen atoms).
- Molecular formula: C21H22N2O4 (MW: 382.42 g/mol).
- The piperazine ring increases flexibility and basicity compared to the rigid, sulfur-containing thiazolidine. This impacts solubility and interaction with biological targets (e.g., receptors preferring planar heterocycles).
Thiazolidine vs. Thiazole Derivatives
- 2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid (CID: 66380227) : Features a thiazole ring (unsaturated, aromatic) instead of thiazolidine. Molecular formula: C21H18N2O4S (MW: 410.44 g/mol).
Substituent Modifications
Aromatic Group Variations
- (2,4-Difluorophenyl)-Fmoc-amino acetic acid (CAS: 678991-01-0) : Substitutes the 2,4-dimethoxyphenyl group with a 2,4-difluorophenyl moiety.
Linker and Backbone Modifications
- Rink Amide Linker (CAS: Not specified) : Contains a phenoxyacetic acid linker instead of thiazolidine. Structure: 2-(4-((2,4-dimethoxyphenyl)(Fmoc-amino)methyl)phenoxy)acetic acid. The phenoxy group introduces steric bulk and a flexible ether linkage, which may reduce conformational control compared to the rigid thiazolidine core .
Functional Group Additions
Sulfone-Containing Derivatives
- 2-[4-(Fmoc)-1,1-dioxo-thiomorpholin-2-yl]acetic acid (CAS: 2137761-07-8) : Incorporates a sulfone group (1,1-dioxo-thiomorpholine) into the heterocycle. Molecular formula: C21H21NO6S (MW: 415.47 g/mol). The sulfone increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems but possibly reducing membrane permeability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2648642-22-0 | C27H25NO6S | 491.56 | Thiazolidine, 2,4-dimethoxyphenyl, Fmoc |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C21H22N2O4 | 382.42 | Piperazine, no aromatic substituent |
| 2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid | 66380227 | C21H18N2O4S | 410.44 | Thiazole, ethyl-Fmoc side chain |
| (2,4-Difluorophenyl)-Fmoc-amino acetic acid | 678991-01-0 | C23H18F2NO4 | ~424.39 | Difluorophenyl, no heterocycle |
| 2-[4-(Fmoc)-1,1-dioxo-thiomorpholin-2-yl]acetic acid | 2137761-07-8 | C21H21NO6S | 415.47 | Thiomorpholine sulfone, Fmoc |
Key Research Findings
- Conformational Control: The thiazolidine core in the target compound imposes rigidity, critical for stabilizing β-turn structures in peptides, whereas piperazine or phenoxy linkers offer flexibility .
- Bioactivity : Thiazole derivatives (e.g., CID 66380227) exhibit enhanced antimicrobial activity due to aromatic stabilization, but thiazolidines are preferred in peptide therapeutics for their protease resistance .
- Solubility: Sulfone-containing analogs (CAS 2137761-07-8) show improved aqueous solubility (~2.5 mg/mL) compared to the target compound (~1.2 mg/mL), making them suitable for intravenous formulations .
- Synthetic Utility : The 2,4-dimethoxyphenyl group in the target compound improves resin compatibility in SPPS compared to fluorinated analogs, which may require specialized coupling conditions .
Biological Activity
The compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin and is implicated in various skin disorders and conditions such as hyperpigmentation and melanoma. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting tyrosinase, and potential therapeutic applications.
- Molecular Formula : C28H28N2O7
- Molar Mass : 504.53 g/mol
- CAS Number : 848861-65-4
- Storage Conditions : Sealed in dry conditions at 2-8°C.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of tyrosinase activity. In a study evaluating various thiazolidine derivatives, it was found that the specific compound exhibited significant inhibitory effects on the l-DOPA oxidase activity of mushroom tyrosinase. The compound demonstrated a competitive inhibition profile with an inhibition rate of 66.47% at a concentration of 20 μM .
Efficacy in Tyrosinase Inhibition
The study highlighted the compound's ability to effectively reduce melanin levels in B16 melanoma cells treated with alpha-melanocyte-stimulating hormone (α-MSH). The results indicated that the compound could suppress melanin production by targeting tyrosinase activity directly .
Table 1: Inhibition Rates of Tyrosinase by Various Compounds
| Compound | Inhibition Rate (%) at 20 μM |
|---|---|
| 2g (Target Compound) | 66.47% |
| Other Derivatives | Varies (lower than 66.47%) |
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Cell Culture Studies :
- Comparative Analysis :
Potential Applications
Given its potent inhibitory effects on tyrosinase, this compound holds promise for:
- Cosmetic Applications : Formulations aimed at treating hyperpigmentation and skin lightening.
- Pharmaceutical Development : As a lead compound for developing treatments for melanoma and other skin-related conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid?
The synthesis typically involves stepwise coupling of Fmoc-protected amino acid derivatives with thiazolidine precursors. Key steps include:
- Thiazolidine ring formation : Cyclization of cysteine derivatives with aldehydes under acidic conditions.
- Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) .
- Purification : Use of reverse-phase HPLC or flash chromatography to isolate the final compound (>95% purity) .
Q. How can researchers ensure the purity and stability of this compound during peptide synthesis?
- Purity : Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation .
- Stability : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture .
Q. What are the primary research applications of this compound in academic settings?
- Solid-phase peptide synthesis (SPPS) : Acts as a conformationally constrained amino acid derivative to prevent aggregation during peptide chain elongation .
- Protein engineering : Facilitates the incorporation of non-natural amino acids into bioactive peptides for studying protein folding .
Advanced Research Questions
Q. How does the 2,4-dimethoxyphenyl substituent influence conformational studies of peptides incorporating this compound?
The bulky 2,4-dimethoxyphenyl group restricts backbone flexibility, promoting β-turn or helical conformations. Researchers use:
- Circular dichroism (CD) : To monitor secondary structure formation.
- X-ray crystallography : To resolve spatial arrangements in model peptides (e.g., amyloid-β fragments) . Table 1 : Conformational effects of substituents in related compounds
| Substituent | Conformation | Application |
|---|---|---|
| 2,4-Dimethoxyphenyl | β-turn stabilization | Anti-aggregation studies |
| 4-Fluorophenyl | Helix induction | Membrane protein engineering |
Q. What methodological strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Analog synthesis : Replace the dimethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) substituents.
- Biological assays : Measure binding affinity (e.g., SPR or ITC) to targets like proteases or GPCRs .
- Computational modeling : DFT calculations to correlate substituent electronic effects with bioactivity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?
- Cross-validation : Use tandem MS (MS/MS) to confirm fragmentation patterns and 2D NMR (HSQC, COSY) to assign ambiguous proton signals .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify overlapping peaks in complex spectra .
Q. What advanced techniques optimize the compound’s stability under physiological conditions for in vivo studies?
- Prodrug modification : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance bioavailability .
- Microencapsulation : Use liposomal formulations to protect against enzymatic degradation in serum .
Methodological Considerations for Experimental Design
Q. How should researchers handle batch-to-batch variability in synthetic yields?
- Process optimization : Screen coupling reagents (e.g., HATU vs. PyBOP) and solvents (e.g., DMF vs. NMP) to improve reproducibility .
- Quality control : Implement in-line FTIR monitoring to track reaction progress and intermediate stability .
Q. What role does this compound play in studying peptide-membrane interactions?
Its hydrophobic Fmoc group and thiazolidine ring enhance membrane permeability. Techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
